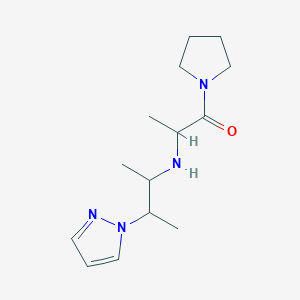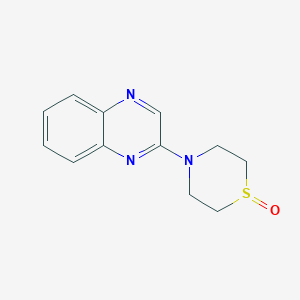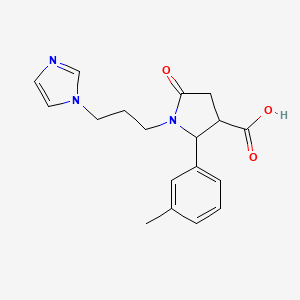
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with the molecular formula C16H24N4O. It is also known as PBP or Pyrrolidinobutyrophenone. This compound is widely used in scientific research for its various biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including the proteasome, chymotrypsin-like activity, and cathepsin B. PBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. PBP has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its ability to selectively inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the function of specific proteins and enzymes. However, one of the limitations of using PBP is its potential toxicity, which can affect the results of experiments.
未来方向
There are several future directions for the use of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one in scientific research. One direction is the development of new drugs based on the structure of PBP for the treatment of various diseases. Another direction is the investigation of the mechanism of action of PBP and its effects on different proteins and enzymes. Finally, the use of PBP in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Conclusion:
In conclusion, 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound with various biochemical and physiological effects. It is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one have been discussed in this paper. Further research is needed to fully understand the potential of PBP in the treatment of various diseases.
合成方法
The synthesis of 2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 3-(4-bromobutan-2-yl)pyrazole with 1-(pyrrolidin-1-yl)propan-2-one in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification by column chromatography.
科学研究应用
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one is widely used in scientific research as a chemical tool to study the function of various proteins and enzymes. It is also used to investigate the mechanism of action of different drugs and their effects on the human body. PBP has been found to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-(3-pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(13(3)18-10-6-7-15-18)16-12(2)14(19)17-8-4-5-9-17/h6-7,10-13,16H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBOVMCIRGVVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)N1C=CC=N1)NC(C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrazol-1-ylbutan-2-ylamino)-1-pyrrolidin-1-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)
![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![4-Bromo-2-methyl-1-[(sulfamoylamino)methyl]benzene](/img/structure/B7573600.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![1-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7573614.png)